N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Description
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chloro-methoxyphenyl group, a hydroxyethyl chain, and a cyclobutyl-methylpyrazole core, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-22-17(14(9-21-22)11-4-3-5-11)18(24)20-10-15(23)13-8-12(19)6-7-16(13)25-2/h6-9,11,15,23H,3-5,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEFFJTXRUHEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)NCC(C3=C(C=CC(=C3)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro and methoxy groups via electrophilic aromatic substitution.
Hydroxyethyl Chain Addition: Attachment of the hydroxyethyl chain through nucleophilic substitution or addition reactions.
Final Coupling: Coupling of the cyclobutyl group to the pyrazole core using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the chloro group to a corresponding hydroxy or amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and pyrazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of hydroxy or amine derivatives from the chloro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interaction with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Signal Transduction: Modulation of signal transduction pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-N’-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide .
- Indole Derivatives : Compounds with similar aromatic structures and biological activities .
Uniqueness
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural complexity, which may confer distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
